molecular formula C18H18ClNO B5312533 (2E)-3-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide

Cat. No.: B5312533
M. Wt: 299.8 g/mol
InChI Key: NDTJIIWZXWPTEU-FMIVXFBMSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide is a chemical compound that belongs to the class of organic compounds known as amides. These compounds are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The compound features a chlorophenyl group and a phenylpropan-2-yl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine under specific conditions. The reaction may proceed through a condensation reaction, followed by an amide formation step. Common reagents used in this synthesis include catalysts such as acids or bases, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide

Uniqueness

(2E)-3-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in the molecule contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-14(13-16-5-3-2-4-6-16)20-18(21)12-9-15-7-10-17(19)11-8-15/h2-12,14H,13H2,1H3,(H,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTJIIWZXWPTEU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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